molecular formula C15H21N3O2 B1251044 N-methylcarbamic acid [(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] ester

N-methylcarbamic acid [(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] ester

Cat. No. B1251044
M. Wt: 275.35 g/mol
InChI Key: PIJVFDBKTWXHHD-WUJWULDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methylcarbamic acid [(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] ester is a pyrroloindole.

Scientific Research Applications

Synthesis and Application in Drug Development

N-methylcarbamic acid derivatives, including the specific compound , have been explored in the synthesis of various bioactive compounds. Ekhato and Huang (1997) demonstrated the use of a related compound in the enantiospecific preparation of α-methyltryptophan, leading to the development of drug candidates for anxiety and emesis treatment (Ekhato & Huang, 1997).

Role in Heterocyclic Chemistry

The compound's role in synthesizing pyrrolo[2,3-a]carbazoles, as reported by Fousteris et al. (2004), highlights its significance in heterocyclic chemistry. This synthesis utilized Fischer indole cyclization conditions, indicating the compound's utility in generating complex heterocyclic structures (Fousteris et al., 2004).

Biomimetic Approaches in Alkaloid Synthesis

In a study by Bergman and Pelcman (1988), the compound facilitated the biomimetic synthesis of indolocarbazole alkaloids, a class of compounds known for their pharmacological activities (Bergman & Pelcman, 1988).

Derivatives in Plant Protection

Melnikov (1971) discussed the use of derivatives of carbamic acid, including N-methylcarbamic acid esters, in plant protection, indicating their potential as insecticides and herbicides (Melnikov, 1971).

Antiviral Activity Exploration

Ivashchenko et al. (2014) explored the synthesis of related compounds, examining their antiviral activities against viruses like bovine viral diarrhea virus (BVDV) and hepatitis C virus (HCV) (Ivashchenko et al., 2014).

Methodologies in Organic Synthesis

Chunchatprasert et al. (1992) developed new methodologies using the compound in the synthesis of pyrrolo[3,2-b]carbazoles, highlighting its versatility in organic synthesis (Chunchatprasert et al., 1992).

Biocatalysis and Chiral Compound Synthesis

Zhang et al. (2019) utilized a Bacillus cereus strain for the stereoselective production of chiral intermediates related to this compound, emphasizing its role in biocatalysis (Zhang et al., 2019).

properties

Product Name

N-methylcarbamic acid [(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] ester

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate

InChI

InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13?,15-/m0/s1

InChI Key

PIJVFDBKTWXHHD-WUJWULDRSA-N

Isomeric SMILES

C[C@@]12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methylcarbamic acid [(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] ester
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N-methylcarbamic acid [(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] ester
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N-methylcarbamic acid [(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] ester
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N-methylcarbamic acid [(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] ester
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N-methylcarbamic acid [(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] ester
Reactant of Route 6
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N-methylcarbamic acid [(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] ester

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